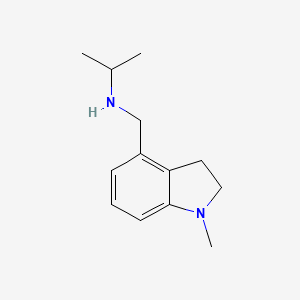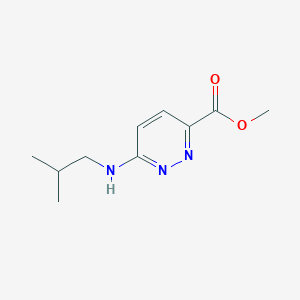
1-Chloronaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloronaphthalene-2-carboxylic acid is an aromatic compound derived from naphthalene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of a chlorine atom and a carboxylic acid group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloronaphthalene-2-carboxylic acid can be synthesized through several methods:
Chlorination of Naphthalene: Direct chlorination of naphthalene followed by carboxylation can yield this compound. This process involves the substitution of a hydrogen atom with a chlorine atom and subsequent introduction of a carboxylic acid group.
Oxidation of 1-Chloronaphthalene: Oxidizing 1-chloronaphthalene using strong oxidizing agents like potassium permanganate (KMnO4) can produce this compound.
Grignard Reagent Method: Reacting 1-chloronaphthalene with a Grignard reagent followed by carbonation and acidification can also lead to the formation of this compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and oxidation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of production .
化学反応の分析
Types of Reactions: 1-Chloronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce chlorinated quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products:
Oxidation Products: Chlorinated quinones.
Reduction Products: Chloronaphthyl alcohols, chloronaphthyl aldehydes.
Substitution Products: Various substituted naphthalenes
科学的研究の応用
1-Chloronaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-chloronaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, including oxidative stress and inflammatory responses, contributing to its biological activities
類似化合物との比較
1-Chloronaphthalene-2-carboxylic acid can be compared with other chlorinated naphthalenes:
1-Chloronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Chloronaphthalene: Similar structure but with the chlorine atom in a different position, leading to different chemical properties.
1,4-Dichloronaphthalene: Contains two chlorine atoms, resulting in distinct reactivity and applications
特性
分子式 |
C11H7ClO2 |
|---|---|
分子量 |
206.62 g/mol |
IUPAC名 |
1-chloronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7ClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14) |
InChIキー |
CPIQIFZUPSNWNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


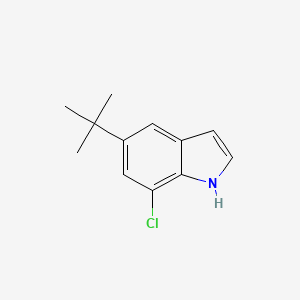


![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
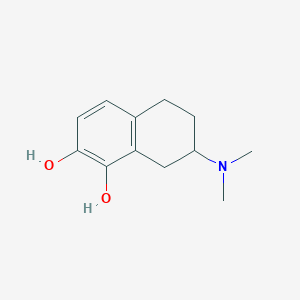

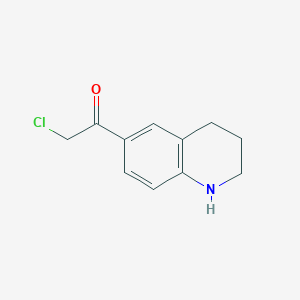
![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)



